molecular formula C28H28O3Si B14339451 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol CAS No. 106848-59-3

1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol

Cat. No.: B14339451
CAS No.: 106848-59-3
M. Wt: 440.6 g/mol
InChI Key: ZNDUIOQKDVMBEU-UHFFFAOYSA-N
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Description

1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol is a compound that features a silyl group attached to a propanol backbone with two phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol typically involves the reaction of a silyl chloride with a suitable alcohol under basic conditions. For instance, the reaction of methyl(diphenyl)silyl chloride with 1,3-diphenoxypropan-2-ol in the presence of a base like imidazole or pyridine can yield the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at moderate temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The silyl group can be reduced to a silane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a silane derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol involves its interaction with various molecular targets. The silyl group can form stable complexes with nucleophiles, making it useful as a protecting group in organic synthesis. Additionally, the phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a silyl group with phenoxy substituents, providing a balance of stability and reactivity. This makes it a versatile compound for various applications in organic synthesis and materials science.

Properties

CAS No.

106848-59-3

Molecular Formula

C28H28O3Si

Molecular Weight

440.6 g/mol

IUPAC Name

1-[methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol

InChI

InChI=1S/C28H28O3Si/c1-32(25-18-10-4-11-19-25,26-20-12-5-13-21-26)28(31-24-16-8-3-9-17-24)27(29)22-30-23-14-6-2-7-15-23/h2-21,27-29H,22H2,1H3

InChI Key

ZNDUIOQKDVMBEU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C(COC3=CC=CC=C3)O)OC4=CC=CC=C4

Origin of Product

United States

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